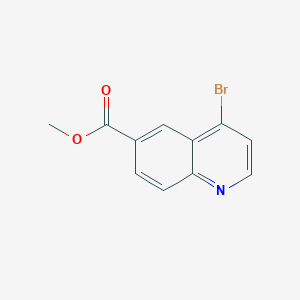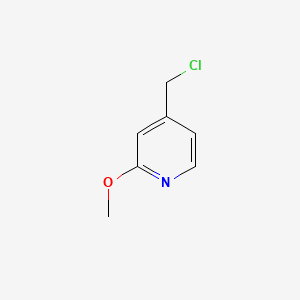
Hydroxyaluminum distearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyaluminum distearate is a chemical compound with the molecular formula C36H71AlO5 and a molecular weight of 610.93 g/mol . It is a white powder that is insoluble in water, alcohol, and ether but forms a gel with aliphatic and aromatic hydrocarbons . This compound is commonly used as a thickener in paints, inks, and greases, a water repellent, a lubricant in plastics and cordage, and in cement production .
Mechanism of Action
Target of Action
Hydroxyaluminum distearate is a complex compound that has a variety of applications in different industries It’s known that in the pharmaceutical industry, it reduces friction between particles, allowing for easier tablet compression .
Mode of Action
The mode of action of this compound varies depending on its application. In the pharmaceutical industry, it acts as a lubricant, reducing friction between particles and facilitating easier tablet compression . This interaction with its targets results in smoother processing and production of pharmaceutical products.
Biochemical Pathways
It’s known that the compound plays a role in the manufacturing process of various products, including paints, inks, greases, and pharmaceuticals . It forms a gel with aliphatic and aromatic hydrocarbons , which may influence various biochemical processes.
Pharmacokinetics
It’s known that the compound is a white powder that is insoluble in water, alcohol, and ether . This suggests that its bioavailability may be influenced by these properties.
Result of Action
Its role as a lubricant in the pharmaceutical industry suggests that it may facilitate the production process and improve the quality of the final product .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its insolubility in water, alcohol, and ether suggests that its effectiveness may be influenced by the presence of these substances. Additionally, market dynamics, including raw material availability, regulatory changes, and economic conditions, can also impact the production and use of this compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound is amphiphilic, meaning it has both hydrophobic and hydrophilic properties This characteristic allows it to interact with various biomolecules in unique ways, potentially influencing biochemical reactions
Molecular Mechanism
It is known to decompose upon heating , which could potentially lead to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyaluminum distearate is typically prepared by the saponification of stearic acid with a liquid alkali, followed by a reaction with aluminum sulfate . The process involves mixing molten stearic acid with excess sodium hydroxide solution to form a soap solution. This soap solution is then reacted with a dilute aluminum sulfate solution in the presence of an alkali solution, leading to the formation of this compound through a double decomposition reaction .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves precise control of temperature and reaction times to ensure the quality and consistency of the final product . The compound is then dehydrated to obtain the crude product, which is further purified to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Hydroxyaluminum distearate undergoes various chemical reactions, including:
Oxidation: It can react with strong oxidizing agents, leading to the formation of aluminum oxide and other by-products.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Carboxylic acids or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Aluminum oxide and stearic acid derivatives.
Reduction: Reduced aluminum species and modified stearic acid derivatives.
Substitution: New esters or salts depending on the substituting reagent.
Scientific Research Applications
Hydroxyaluminum distearate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Aluminum monostearate
- Aluminum tristearate
- Aluminum hydroxide distearate
Comparison: Hydroxyaluminum distearate is unique due to its specific molecular structure, which provides distinct properties such as forming gels with hydrocarbons and acting as a superior thickener and stabilizer . Compared to aluminum monostearate and aluminum tristearate, this compound offers better water repellency and lubrication properties .
Properties
CAS No. |
300-92-5 |
|---|---|
Molecular Formula |
C36H72AlO5 |
Molecular Weight |
611.9 g/mol |
InChI |
InChI=1S/2C18H36O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*2-17H2,1H3,(H,19,20);;1H2/q;;+2;/p-2 |
InChI Key |
ZFBYSSBIQZUBBE-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCCCCCC.O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCCCCCC.O |
Color/Form |
WHITE POWDER |
density |
1.009 |
melting_point |
145 °C |
Key on ui other cas no. |
300-92-5 |
physical_description |
White solid; [Hawley] White powder; Insoluble in water; [MSDSonline] |
shelf_life |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
solubility |
Insoluble in water, alcohol, ether |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)


